5-bromo-3-chloro-1lambda6,2-benzothiazole-1,1-dione
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Overview
Description
5-bromo-3-chloro-1lambda6,2-benzothiazole-1,1-dione is a chemical compound with the molecular formula C7H3BrClNO2S. It is a member of the benzoisothiazole family, which is known for its diverse biological activities and applications in various fields of science and industry .
Mechanism of Action
Mode of Action
It is known that the compound interacts with its targets through hydrogen bonding and coordination interactions .
Result of Action
It is known that the compound can lead to the formation of large crystals and reduce defects in perovskite thin films .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Bromo-3-chlorobenzoisothiazole 1,1-dioxide . .
Biochemical Analysis
Biochemical Properties
The nature of these interactions could be covalent or non-covalent, and they could influence the function of these biomolecules .
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-chloro-1lambda6,2-benzothiazole-1,1-dione typically involves the reaction of 5-bromo-2-chlorobenzenesulfonyl chloride with ammonia or amines under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
5-bromo-3-chloro-1lambda6,2-benzothiazole-1,1-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can undergo cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Scientific Research Applications
5-bromo-3-chloro-1lambda6,2-benzothiazole-1,1-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and antiviral agent.
Medicine: It is being investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-1,2-benzisothiazole 1,1-dioxide: Similar in structure but lacks the bromine atom.
1,2,4-Benzothiadiazine-1,1-dioxide: A different scaffold but shares the sulfonamide group.
3,4-Dichloroisothiazole-5-ylmethoxybenzo[d]isothiazole 1,1-dioxide: Another derivative with different substituents.
Uniqueness
5-bromo-3-chloro-1lambda6,2-benzothiazole-1,1-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-bromo-3-chloro-1,2-benzothiazole 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClNO2S/c8-4-1-2-6-5(3-4)7(9)10-13(6,11)12/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSXAWVALGREKAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=NS2(=O)=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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